molecular formula C21H15N3O4 B3617295 2-[4-(2-methoxyphenoxy)-3-nitrophenyl]quinoxaline

2-[4-(2-methoxyphenoxy)-3-nitrophenyl]quinoxaline

Cat. No.: B3617295
M. Wt: 373.4 g/mol
InChI Key: AMUIZQDUZFTYFV-UHFFFAOYSA-N
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Description

2-[4-(2-Methoxyphenoxy)-3-nitrophenyl]quinoxaline is a compound notable for its distinctive chemical structure and potential applications in various fields of science and industry. This compound contains a quinoxaline core, which is a bicyclic aromatic compound, and features both nitro and methoxyphenoxy functional groups, giving it unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2-Methoxyphenoxy)-3-nitrophenyl]quinoxaline typically involves multiple steps:

  • Formation of the Quinoxaline Core: : This usually starts with the condensation of o-phenylenediamine with a diketone such as 1,2-dicarbonyl compound.

  • Functional Group Introduction: : Subsequent steps introduce the nitro and methoxyphenoxy groups. This can be achieved through electrophilic aromatic substitution reactions where nitro and methoxyphenoxy substituents are introduced under controlled conditions.

Industrial Production Methods: On an industrial scale, this compound can be synthesized using optimized versions of the laboratory methods, often involving:

  • Large batch reactions to maximize yield.

  • Utilization of catalysts to improve reaction efficiency and selectivity.

  • Implementation of continuous flow reactors to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(2-Methoxyphenoxy)-3-nitrophenyl]quinoxaline can undergo various types of reactions:

  • Oxidation: : Introduction of more electronegative substituents or conversion of the methoxy group to hydroxyl.

  • Reduction: : Reduction of the nitro group to an amine under mild conditions.

  • Substitution: : Electrophilic or nucleophilic substitution reactions where functional groups can be replaced or modified.

Common Reagents and Conditions:
  • Oxidation: : Agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Mild reducing agents such as palladium on carbon (Pd/C) under hydrogen atmosphere.

  • Substitution: : Various halogenating agents or nucleophiles depending on the desired transformation.

Major Products:
  • From oxidation: Quinones or hydroxyl derivatives.

  • From reduction: Amino derivatives.

  • From substitution: Various halogenated or other functionalized derivatives.

Scientific Research Applications

2-[4-(2-Methoxyphenoxy)-3-nitrophenyl]quinoxaline has diverse applications in several research fields:

  • Chemistry: : As a reagent or intermediate in the synthesis of more complex molecules.

  • Biology: : Potential as a biochemical probe or ligand in molecular recognition studies.

  • Medicine: : Exploration of its derivatives as potential pharmaceuticals, particularly in the treatment of infections or cancers.

  • Industry: : Utilized in the development of new materials, such as advanced polymers or dyes.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The nitro and methoxyphenoxy groups can modulate its binding affinity and specificity. In medicinal chemistry, these interactions often involve inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

2-[4-(2-Methoxyphenoxy)-3-nitrophenyl]quinoxaline is unique due to its specific combination of functional groups. Similar compounds include:

  • 2-Phenylquinoxaline: : Lacks the methoxyphenoxy and nitro groups, leading to different reactivity and applications.

  • 4-Nitroquinoxaline:

Comparatively, this compound stands out for its balance of electron-donating and electron-withdrawing groups, influencing its chemical behavior and practical applications.

Properties

IUPAC Name

2-[4-(2-methoxyphenoxy)-3-nitrophenyl]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4/c1-27-20-8-4-5-9-21(20)28-19-11-10-14(12-18(19)24(25)26)17-13-22-15-6-2-3-7-16(15)23-17/h2-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUIZQDUZFTYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(C=C(C=C2)C3=NC4=CC=CC=C4N=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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